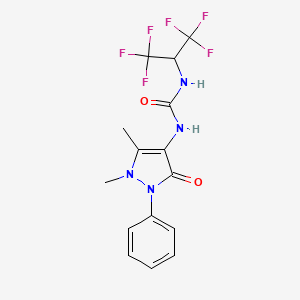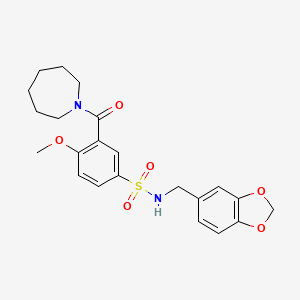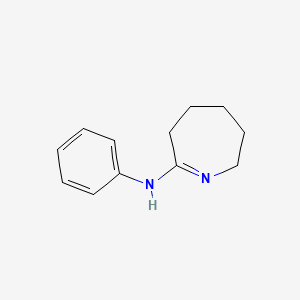![molecular formula C19H22F6N2O6 B12469597 Ethyl 2-(acetylamino)-2-[4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino]-3,3,3-trifluoropropanoate](/img/structure/B12469597.png)
Ethyl 2-(acetylamino)-2-[4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino]-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-ACETAMIDO-2-{[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)-2-METHYLPHENYL]AMINO}-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, trifluoromethyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ACETAMIDO-2-{[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)-2-METHYLPHENYL]AMINO}-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. One common approach is to start with the appropriate aromatic amine, which undergoes acylation to introduce the acetamido group. Subsequent steps involve the introduction of the ethoxy and trifluoromethyl groups through nucleophilic substitution and other organic transformations. The final step often includes esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-ACETAMIDO-2-{[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)-2-METHYLPHENYL]AMINO}-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.
Scientific Research Applications
ETHYL 2-ACETAMIDO-2-{[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)-2-METHYLPHENYL]AMINO}-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-ACETAMIDO-2-{[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)-2-METHYLPHENYL]AMINO}-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the acetamido group can participate in hydrogen bonding interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-ACETAMIDO-2-{[4-(3-METHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)-2-METHYLPHENYL]AMINO}-3,3,3-TRIFLUOROPROPANOATE
- ETHYL 2-ACETAMIDO-2-{[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)-2-ETHYLPHENYL]AMINO}-3,3,3-TRIFLUOROPROPANOATE
Uniqueness
ETHYL 2-ACETAMIDO-2-{[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)-2-METHYLPHENYL]AMINO}-3,3,3-TRIFLUOROPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and trifluoromethyl groups, along with the acetamido moiety, allows for a wide range of interactions and applications that are not possible with similar compounds.
Properties
Molecular Formula |
C19H22F6N2O6 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(2-acetamido-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C19H22F6N2O6/c1-5-32-14(29)16(31,18(20,21)22)12-7-8-13(10(3)9-12)27-17(19(23,24)25,26-11(4)28)15(30)33-6-2/h7-9,27,31H,5-6H2,1-4H3,(H,26,28) |
InChI Key |
MMPFIHNQKYQBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(C(=O)OCC)(C(F)(F)F)NC(=O)C)C)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12469528.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)

![2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B12469548.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12469556.png)
![4-Chloro-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12469565.png)


![3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469585.png)

![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B12469602.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469610.png)
